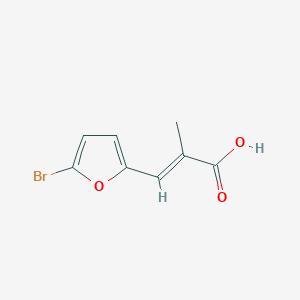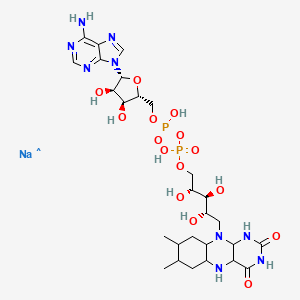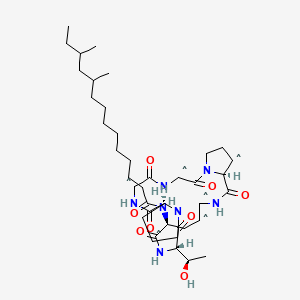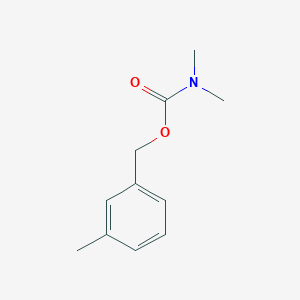
(3-methylphenyl)methyl N,N-dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methylphenyl)methyl N,N-dimethylcarbamate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl)methyl N,N-dimethylcarbamate typically involves the reaction of 3-methylbenzyl chloride with N,N-dimethylcarbamic acid chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamic acid chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-methylphenyl)methyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(3-methylphenyl)methyl N,N-dimethylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-methylphenyl)methyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function. The pathways involved in its mechanism of action are still under investigation, but it is known to affect neurotransmitter systems and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3-methylphenyl)methyl N,N-diethylcarbamate
- (3-methylphenyl)methyl N,N-dimethylthiocarbamate
- (3-methylphenyl)methyl N,N-dimethylurea
Uniqueness
(3-methylphenyl)methyl N,N-dimethylcarbamate is unique due to its specific chemical structure and properties. It has a distinct reactivity profile compared to other similar compounds, making it valuable for specific research applications.
Propiedades
Número CAS |
16605-27-9 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(3-methylphenyl)methyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-9-5-4-6-10(7-9)8-14-11(13)12(2)3/h4-7H,8H2,1-3H3 |
Clave InChI |
IRXUAVIHPKYIFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)COC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


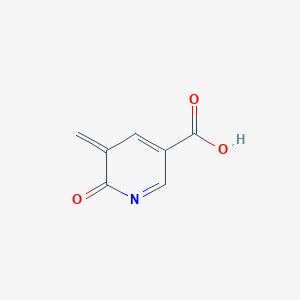
![4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid](/img/structure/B12356660.png)
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356669.png)
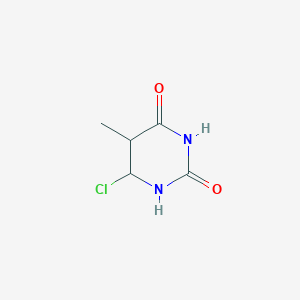
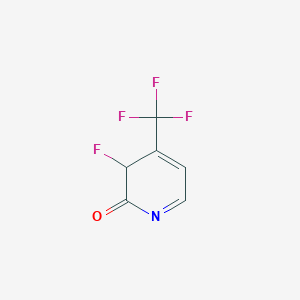
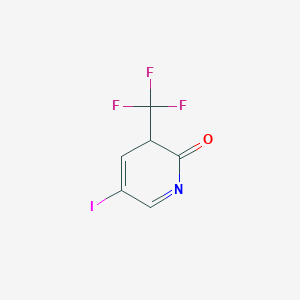
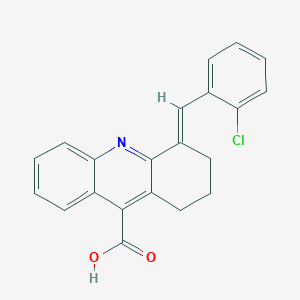
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12356687.png)
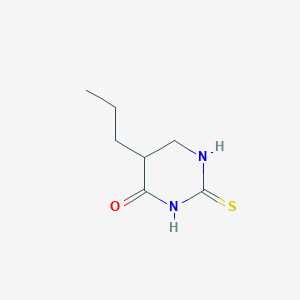
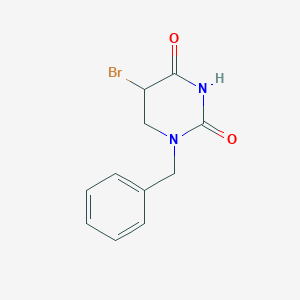
![5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12356721.png)
